

# 3,5-Diiodosalicylic acid solubility issues in experimental buffers

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## Compound of Interest

Compound Name: 3,5-Diiodosalicylic acid

Cat. No.: B122350

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## Technical Support Center: 3,5-Diiodosalicylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with **3,5-Diiodosalicylic Acid** in experimental buffers.

### Frequently Asked Questions (FAQs)

Q1: What is **3,5-Diiodosalicylic Acid** and what are its main applications?

A1: **3,5-Diiodosalicylic acid** (3,5-DISA) is a derivative of salicylic acid with a molecular weight of 389.91 g/mol.<sup>[1][2]</sup> It is an organoiodine compound that appears as an off-white to beige or grey powder.<sup>[1][3]</sup> In research and drug development, it is known as a metabolite of aspirin and an agonist for the G protein-coupled receptor 35 (GPR35), which is a target for metabolic regulation and inflammatory responses.<sup>[1]</sup> It also serves as an intermediate in the synthesis of other compounds, including pharmaceuticals and veterinary drugs like Closantel.<sup>[4][5]</sup>

Q2: What are the basic solubility properties of **3,5-Diiodosalicylic Acid**?

A2: **3,5-Diiodosalicylic Acid** is sparingly soluble in water, with a reported solubility of approximately 0.02 g/100 mL (0.2 mg/mL) at 25°C.<sup>[1][3]</sup> It is, however, more soluble in most organic solvents, including ethanol, acetone, and dimethyl sulfoxide (DMSO).<sup>[2][3]</sup>

Q3: Why am I having trouble dissolving **3,5-Diiodosalicylic Acid** in my aqueous buffer?

A3: The low aqueous solubility of **3,5-Diiodosalicylic Acid** is the primary reason for dissolution challenges. Its chemical structure, a halogenated aromatic carboxylic acid, contributes to its hydrophobicity.<sup>[3]</sup> Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl at neutral pH is often difficult and may result in precipitation or incomplete dissolution.

Q4: How does pH affect the solubility of **3,5-Diiodosalicylic Acid**?

A4: As a salicylic acid derivative, **3,5-Diiodosalicylic Acid** is an acidic compound with a predicted pKa around 2.07.<sup>[3]</sup> Its solubility in aqueous solutions is highly pH-dependent. At pH values significantly above its pKa, the carboxylic acid and phenolic hydroxyl groups will deprotonate, forming a more soluble salt. Therefore, increasing the pH of the buffer will generally increase the solubility of **3,5-Diiodosalicylic Acid**.

## Physicochemical and Solubility Data

The following table summarizes key quantitative data for **3,5-Diiodosalicylic Acid**.

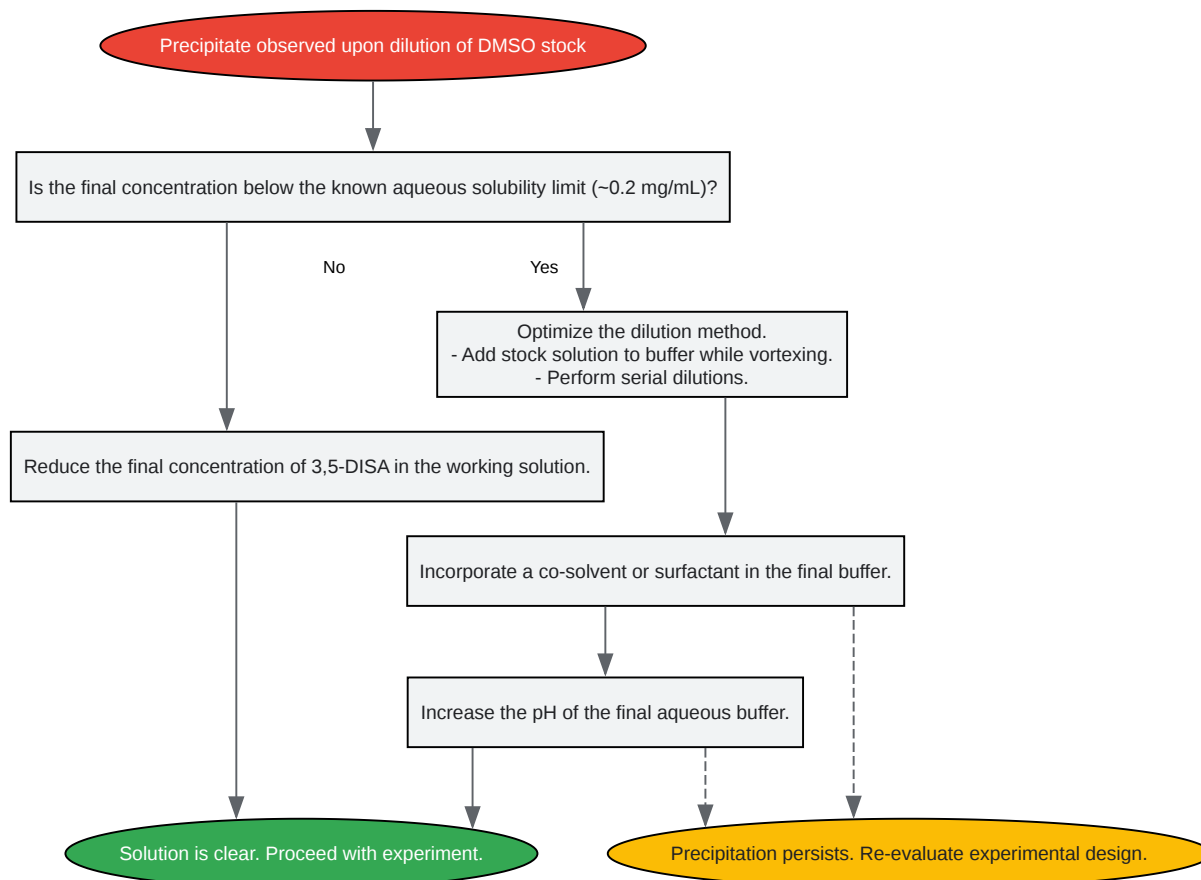
Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> I <sub>2</sub> O <sub>3</sub>	<sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	389.91 g/mol	<sup>[1]</sup> <sup>[2]</sup>
Appearance	Off-white to beige or grey powder	<sup>[1]</sup> <sup>[3]</sup>
Melting Point	220-230 °C (decomposes)	<sup>[1]</sup> <sup>[6]</sup>
Water Solubility (25 °C)	0.02 g/100 mL (0.51 mM)	<sup>[1]</sup> <sup>[3]</sup>
pKa (Predicted)	2.07 ± 0.14	<sup>[3]</sup>
Solubility in Organic Solvents	Freely soluble in ethanol, ether, acetone, DMSO	<sup>[2]</sup> <sup>[3]</sup>

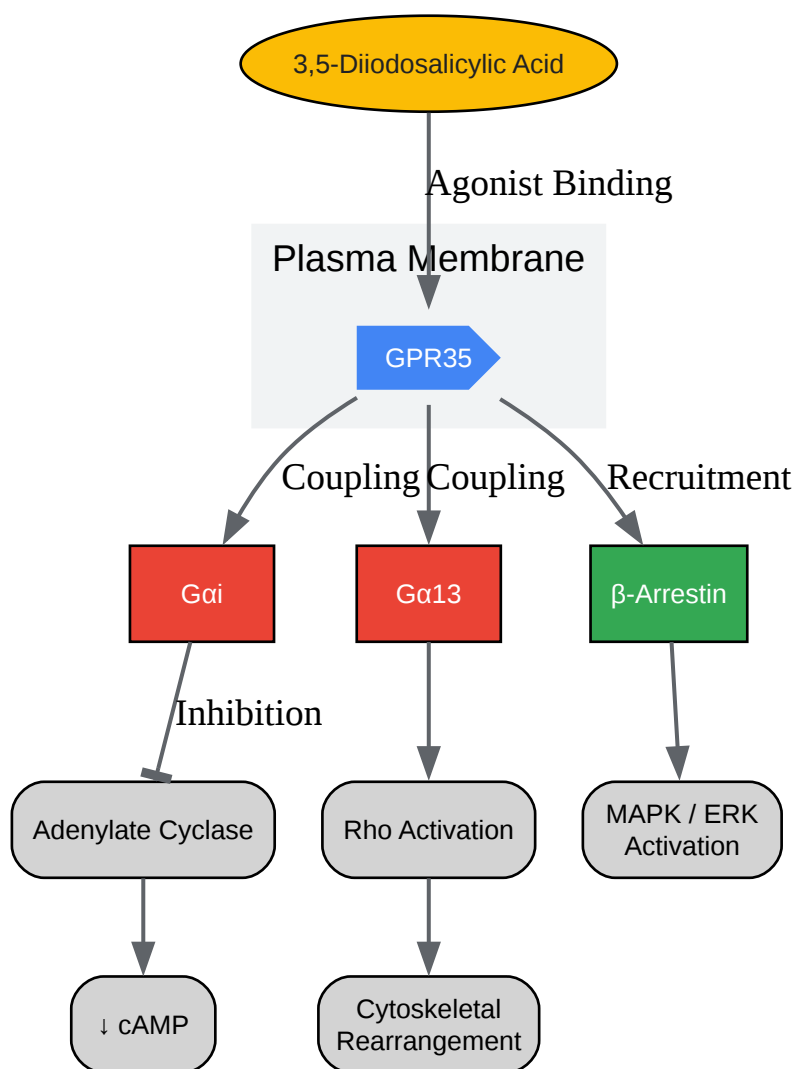
## Troubleshooting Guides

## **Issue: Precipitate forms when diluting a DMSO stock solution into aqueous buffer.**

Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not soluble enough to remain in solution.

Solution Workflow:





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- To cite this document: BenchChem. [3,5-Diiodosalicylic acid solubility issues in experimental buffers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122350#3-5-diiodosalicylic-acid-solubility-issues-in-experimental-buffers]

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